3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrazin core and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace certain groups with others
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used as a probe to study various biological processes, including protein-ligand interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to various biological effects, such as reduced cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide has a unique combination of a pyrrolo[3,4-b]pyrazin core and a thiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H9N5O3S |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H9N5O3S/c18-7(16-12-15-4-6-21-12)1-5-17-10(19)8-9(11(17)20)14-3-2-13-8/h2-4,6H,1,5H2,(H,15,16,18) |
InChI Key |
CNCSLYIMIIWTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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